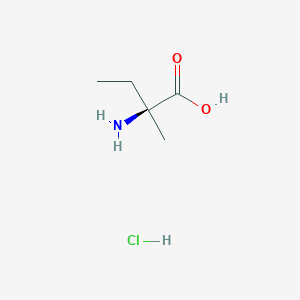
6-乙酰氨基己酰氯
描述
6-Acetamidohexanoyl chloride is an organic compound with the molecular formula C8H14ClNO2. It is a derivative of hexanoyl chloride, where an acetamido group is attached to the sixth carbon atom of the hexanoyl chain. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
科学研究应用
6-Acetamidohexanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of drug delivery systems and as a building block for the synthesis of bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
安全和危害
The safety information for 6-Acetamidohexanoyl chloride indicates that it is dangerous. It has been classified as a class 8 hazard . The precautionary statements include wearing protective gloves, clothing, and eye protection. If swallowed or in contact with skin or eyes, immediate medical attention is advised .
准备方法
Synthetic Routes and Reaction Conditions: 6-Acetamidohexanoyl chloride can be synthesized through the reaction of 6-aminohexanoic acid with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
6-aminohexanoic acid+acetyl chloride→6-acetamidohexanoyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of 6-acetamidohexanoyl chloride involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is carried out under an inert atmosphere to prevent any side reactions with moisture or oxygen. The product is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: 6-Acetamidohexanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 6-acetamidohexanoic acid and hydrochloric acid.
Reduction: It can be reduced to 6-acetamidohexanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
6-Acetamidohexanoic Acid: Formed by hydrolysis
6-Acetamidohexanol: Formed by reduction
作用机制
The mechanism of action of 6-acetamidohexanoyl chloride involves its reactivity towards nucleophiles. The acetamido group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an acylating agent to introduce acyl groups into target molecules.
相似化合物的比较
Hexanoyl Chloride: Lacks the acetamido group, making it less reactive towards nucleophiles.
Acetyl Chloride: Smaller molecule with different reactivity and applications.
6-Aminohexanoic Acid: Precursor to 6-acetamidohexanoyl chloride, used in different synthetic pathways.
Uniqueness: 6-Acetamidohexanoyl chloride is unique due to the presence of both acetamido and acyl chloride functional groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
6-acetamidohexanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-7(11)10-6-4-2-3-5-8(9)12/h2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPAYMAZZOMWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B3137062.png)

